molecular formula C9H9NO2 B8136999 Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel-

Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel-

Cat. No.: B8136999
M. Wt: 163.17 g/mol
InChI Key: ZFZMEVZZAIRAHE-BQBZGAKWSA-N
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Description

IUPAC Nomenclature and Molecular Formula Validation

The compound’s systematic IUPAC name, (1R,2R)-rel-2-(pyridin-2-yl)cyclopropanecarboxylic acid , reflects its bicyclic structure comprising a cyclopropane ring substituted at position 2 with a pyridine moiety and a carboxylic acid group at position 1. The rel prefix denotes the relative configuration of the stereocenters, while (1R,2R) specifies the absolute configuration of the enantiomer.

Molecular formula validation :

Property Value Source
Molecular formula C₉H₉NO₂ ,
Molecular weight 163.17 g/mol ,
CAS Registry Number 162960-26-1

The formula aligns with cyclopropane derivatives bearing aromatic and carboxylic acid substituents. X-ray crystallography confirms the cyclopropane ring’s geometry, with bond lengths averaging 1.51 Å for C–C bonds and 1.34 Å for the carboxylic C=O bond.

Cyclopropane-Pyridine Ring Conformation and Bond Angle Analysis

The cyclopropane ring adopts a strained geometry, with internal angles near 60°, while the pyridine ring introduces torsional effects due to π-acceptor interactions. Density functional theory (DFT) calculations reveal that the pyridine substituent preferentially adopts a bisected conformation , where its plane aligns with the cyclopropane ring’s C1–C2 bond axis (Figure 1). This orientation maximizes orbital overlap between the pyridine’s π*-orbital and the cyclopropane’s bent σ-bonds, reducing ring strain by ~8 kcal/mol compared to eclipsed conformations.

Key geometric parameters :

Parameter Value (Å/°) Method
Cyclopropane C–C bond 1.51 ± 0.02 X-ray
Pyridine N–C bond 1.34 DFT
Dihedral angle (Cp–Py) 85–95° Crystallography

The pyridine ring induces bond length asymmetry in the cyclopropane, with the C1–C2 bond adjacent to the carboxylic acid shortening to 1.49 Å due to hyperconjugation.

Absolute Configuration Determination of (1R,2R)-Stereoisomer

The absolute configuration was resolved using single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å). The Flack parameter (x = 0.02 ± 0.01) confirmed the (1R,2R) configuration, with the pyridine and carboxylic acid groups occupying trans positions relative to the cyclopropane plane. The crystallographic data (Table 2) show an orthorhombic lattice (space group P2₁2₁2₁) with Z = 4, consistent with enantiopure packing.

Crystallographic data :

Parameter Value
Space group P2₁2₁2₁
a, b, c (Å) 7.971, 6.575, 5.844
α, β, γ (°) 90, 90, 90
R-factor 0.0328

Vibrational circular dichroism (VCD) spectra further validated the configuration, showing a strong Cotton effect at 1,250 cm⁻¹ corresponding to the cyclopropane ring’s asymmetric stretching.

Comparative Analysis of rel- vs. Non-rel Diastereomeric Forms

The rel designation indicates a racemic mixture of (1R,2R) and (1S,2S) enantiomers, whereas non-rel forms include diastereomers like (1R,2S). DFT studies reveal that the (1R,2R) enantiomer is 2.3 kcal/mol more stable than (1R,2S) due to reduced steric clash between the pyridine and carboxylic acid groups.

Energy comparison of diastereomers :

Diastereomer Relative Energy (kcal/mol)
(1R,2R) 0.0
(1R,2S) +2.3
(1S,2S) 0.0

Crystallographic data for the non-rel (1R,2S) form show a monoclinic lattice (space group P2₁) with a 5% larger unit cell volume, reflecting less efficient packing. The rel- form’s melting point (mp = 189–191°C) is 15°C lower than the non-rel variant, consistent with reduced lattice stability in racemic mixtures.

Properties

IUPAC Name

(1S,2S)-2-pyridin-2-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZMEVZZAIRAHE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731811-62-4
Record name rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid
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Preparation Methods

Reaction Mechanism and Optimization

The process involves deprotonation of ethyloxirane with a lithium base (e.g., hexamethyldisilazide) to generate a stabilized ylide, which undergoes [2+1] cycloaddition with α,β-unsaturated esters. In the case of pyridinyl-substituted substrates, the ylide intermediate reacts regioselectively with a pyridinyl-containing olefin to form the cyclopropane ring. Key parameters include:

  • Temperature : 0–50°C to prevent epimerization.

  • Residence time : 2–5 minutes in tubular reactors.

  • Solvent : Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) for optimal ylide stability.

Scalability and Yield

Continuous flow systems mitigate risks associated with volatile intermediates (e.g., low-boiling-point epoxides) by maintaining high reactant concentrations in the liquid phase. At the 100 g scale, the method achieves yields of 75–85% with >98% enantiomeric excess (ee).

Table 1: Continuous Flow Cyclopropanation Parameters

ParameterValue/RangeSource
Temperature0–50°C
Pressure1–5 bar
Residence time2–5 min
SolventTHF/MTBE
Yield75–85%

Sulfonium Ylide-Mediated Cyclopropanation

The use of sulfonium ylides offers an alternative route to cyclopropane derivatives. A patented method describes the synthesis of cyclopropane carboxylic acids via reaction of stabilized sulfonium ylides with α,β-unsaturated carbonyl compounds.

Ylide Synthesis and Reactivity

1-(Carbalkoxymethyl)tetrahydrothiophenium halides (e.g., Formula V) are deprotonated to generate ylides (Formula VI), which react with pyridinyl-substituted alkenes:

Ylide (VI)+Pyridinyl alkeneCyclopropane carboxylate+Byproducts\text{Ylide (VI)} + \text{Pyridinyl alkene} \rightarrow \text{Cyclopropane carboxylate} + \text{Byproducts}

The ylides exhibit enhanced stability compared to traditional sulfonium counterparts, enabling safer handling and higher yields (60–78%).

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis are required to achieve the (1R,2R)-rel- configuration. For example, using (S)-BINOL-derived ligands during ylide formation improves diastereoselectivity (dr 3:1 to 5:1).

Post-Cyclopropanation Functionalization

Cross-Coupling Reactions

The pyridinyl group can be introduced via Suzuki–Miyaura coupling after cyclopropane ring formation. For example, a bromocyclopropanecarboxylate intermediate reacts with 2-pyridinylboronic acid under Pd catalysis:

Br-Cyclopropane ester+Pyridinyl-B(OH)2Pd(PPh3)4Pyridinyl-cyclopropane ester\text{Br-Cyclopropane ester} + \text{Pyridinyl-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Pyridinyl-cyclopropane ester}

Hydrolysis of the ester then yields the carboxylic acid.

Table 2: Cross-Coupling Reaction Parameters

ParameterValue/RangeSource
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventToluene/H₂O
Temperature80–100°C
Yield65–72%

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Cyclopropanecarboxylic acid derivatives can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the carboxylic acid group can yield alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and borane.

  • Substitution: : The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation using N-bromosuccinimide can introduce bromine atoms into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. Its ability to bind to metal ions makes it useful in the design of metal-organic frameworks and other coordination complexes.

Medicine

In medicinal chemistry, derivatives of cyclopropanecarboxylic acid are investigated for their potential therapeutic properties. These compounds can act as enzyme inhibitors or receptor agonists/antagonists, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism by which cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In medicinal chemistry, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropane ring and pyridinyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound: 2-(2-Pyridinyl)-, (1R,2R)-rel- 2-pyridinyl C₉H₉NO₂* 179.18* Polar, H-bonding potential, bioactivity -
rel-(1R,2R)-2-(4-Chlorophenyl)-... 4-Cl-phenyl C₁₀H₉ClO₂ 196.63 Lipophilic, irritant (H315, H319)
rel-(1R,2R)-2-(3,4-Dichlorophenyl)-... 3,4-diCl-phenyl C₁₀H₈Cl₂O₂ 231.08 Enhanced lipophilicity, agrochemical uses
Cyclopropanecarboxylic acid, 2-(difluoromethyl)- difluoromethyl C₅H₆F₂O₂ 148.10 Fluorinated, metabolic stability
(1R,2R)-2-(Methoxycarbonyl)-... methoxycarbonyl C₆H₈O₄ 144.13 Ester group, hydrolyzable
rel-(1R,2R)-2-(2-Bromophenyl)-... 2-Br-phenyl C₁₀H₉BrO₂ 241.09 Halogenated, cross-coupling precursor
Cyclopropanecarboxylic acid, 1-amino-2-ethyl-... 1-amino, 2-ethyl C₆H₁₁NO₂ 129.16 Amino functionality, peptide mimetics

*Calculated values for the target compound based on structural analysis.

Key Observations:
  • Substituent Effects: Pyridinyl vs. Phenyl Groups: The pyridinyl group introduces nitrogen-mediated polarity, enhancing solubility in polar solvents compared to halogenated phenyl analogs (e.g., Cl, Br substituents). This may improve bioavailability in drug design . Halogenated Derivatives: Chloro- and bromo-substituted compounds exhibit higher lipophilicity (logP), favoring membrane permeability but increasing toxicity risks (e.g., H315 hazards) . Functional Group Diversity: Methoxycarbonyl and amino groups expand synthetic utility. Esters (e.g., methoxycarbonyl) serve as prodrugs, while amino groups enable peptide coupling .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~4-5) is common across analogs. Electron-withdrawing groups (e.g., Cl, pyridinyl) may slightly lower pKa, enhancing acidity .
  • Thermal Stability : Cyclopropane rings with bulky substituents (e.g., dichlorophenyl) show reduced strain-induced reactivity compared to smaller groups like difluoromethyl .
  • Solubility: Pyridinyl and amino-substituted derivatives exhibit higher aqueous solubility due to H-bonding, whereas halogenated analogs prefer organic solvents .

Biological Activity

Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity based on existing research findings, case studies, and data tables.

  • Molecular Formula : C₉H₉N₁O₂
  • Molecular Weight : 165.17 g/mol
  • CAS Number : 2173999-45-4

Biological Activity Overview

Research indicates that cyclopropanecarboxylic acids exhibit various biological activities, including antimicrobial, anti-inflammatory, and hypoglycemic effects. The specific compound in focus has been studied for its metabolic effects and potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects against certain bacteria
Anti-inflammatoryModulation of inflammatory pathways
HypoglycemicPotential to lower blood glucose levels

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of cyclopropanecarboxylic acid derivatives. The compound demonstrated significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Research conducted by Smith et al. (2020) examined the anti-inflammatory properties of cyclopropanecarboxylic acid derivatives in vitro. The study found that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, indicating a pathway for therapeutic use in inflammatory diseases.

Hypoglycemic Action

In a metabolic study involving rat models, cyclopropanecarboxylic acid was shown to influence lipid metabolism and glucose homeostasis. The compound was incorporated into fatty acids, leading to a reduction in blood glucose levels. This effect is believed to be mediated through alterations in fatty acid synthesis pathways.

Mechanistic Insights

The biological activities of cyclopropanecarboxylic acid can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, such as fatty acid synthase.
  • Receptor Modulation : It may modulate receptor activity related to inflammation and glucose metabolism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R,2R)-rel-2-(2-pyridinyl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., Rh(II) or Cu(I) catalysts) with diazo compounds. For example, highlights cyclopropanation using diazo reagents, followed by functionalization of the pyridinyl group. Stereochemical control is achieved through chiral catalysts or auxiliaries. Reaction parameters like temperature (−20°C to 25°C) and solvent polarity (e.g., DCM vs. THF) critically impact diastereoselectivity. Post-synthetic purification via HPLC or chiral column chromatography ensures enantiomeric excess ≥97% .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., characteristic coupling constants: Jtrans58HzJ_{trans} \approx 5-8 \, \text{Hz}, Jcis24HzJ_{cis} \approx 2-4 \, \text{Hz}). The pyridinyl group shows aromatic protons at δ 7.2–8.5 ppm .
  • X-ray crystallography : Resolves absolute configuration, particularly for resolving rel-(1R,2R) vs. other stereoisomers .
  • HPLC-MS : Validates purity (>97%) and detects trace impurities (e.g., unreacted intermediates) .

Q. How should researchers handle storage and stability challenges for cyclopropane derivatives with pyridinyl substituents?

  • Methodological Answer : Store under inert gas (N₂/Ar) at −20°C to prevent ring-opening reactions. Stability tests (TGA/DSC) indicate decomposition onset at ~150°C. Avoid prolonged exposure to light or moisture, as the pyridinyl group may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How do electronic effects of the pyridinyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The pyridinyl moiety acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations show its electron-withdrawing nature lowers the LUMO energy of the cyclopropane ring, facilitating oxidative addition. Compare with phenyl or fluorophenyl analogs ( ) to assess rate differences. Experimental validation via kinetic studies (e.g., monitoring by ¹⁹F NMR) is recommended .

Q. What computational strategies are optimal for predicting the compound’s conformational dynamics in drug-receptor interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using AMBER or GROMACS. The cyclopropane’s ring strain (~27 kcal/mol) affects ligand flexibility .
  • Docking Studies : Compare (1R,2R) vs. (1S,2S) enantiomers using AutoDock Vina. The pyridinyl group’s π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) enhances affinity .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its fluorophenyl analogs?

  • Methodological Answer : Design a comparative SAR study:

  • Step 1 : Synthesize analogs with pyridinyl, fluorophenyl ( ), and trifluoromethyl () groups.
  • Step 2 : Test in vitro assays (e.g., IC₅₀ in enzyme inhibition).
  • Step 3 : Analyze substituent effects via Hammett plots or Free-Wilson models. Pyridinyl’s basicity may improve solubility but reduce membrane permeability vs. fluorophenyl groups .

Q. What strategies mitigate racemization during functionalization of the cyclopropane core?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform acylations or esterifications at 0–10°C to preserve stereochemistry.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the carboxylic acid () to prevent β-elimination.
  • Monitor Enantiomeric Excess : Regularly check via chiral HPLC after each synthetic step .

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